molecular formula C20H20BrN3O4S B2382750 4-bromo-N-(2-((6-(4-éthoxyphényl)pyridazin-3-yl)oxy)éthyl)benzènesulfonamide CAS No. 920239-24-3

4-bromo-N-(2-((6-(4-éthoxyphényl)pyridazin-3-yl)oxy)éthyl)benzènesulfonamide

Numéro de catalogue B2382750
Numéro CAS: 920239-24-3
Poids moléculaire: 478.36
Clé InChI: ODWBCKZEHIVIPF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-bromo-N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide, also known as BAY 41-2272, is a chemical compound that has been widely used in scientific research. It belongs to the class of sulfonylureas and is a potent activator of soluble guanylyl cyclase (sGC), an enzyme that plays a critical role in the regulation of various physiological processes.

Mécanisme D'action

4-bromo-N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide 41-2272 is a potent activator of sGC, which catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP is a second messenger that plays a critical role in the regulation of various physiological processes, including smooth muscle relaxation, platelet aggregation, and insulin secretion. 4-bromo-N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide 41-2272 binds to the heme group of sGC, leading to a conformational change that increases the enzyme's catalytic activity and enhances the production of cGMP.
Biochemical and Physiological Effects:
4-bromo-N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide 41-2272 has been shown to have potent vasodilatory effects in various animal models, including rats and pigs. It has also been shown to reduce pulmonary artery pressure and improve cardiac function in animal models of pulmonary hypertension. In addition, 4-bromo-N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide 41-2272 has been shown to have anti-inflammatory and anti-fibrotic effects in various animal models of inflammatory and fibrotic diseases. 4-bromo-N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide 41-2272 has also been shown to stimulate insulin secretion in pancreatic beta cells and improve glucose tolerance in animal models of diabetes.

Avantages Et Limitations Des Expériences En Laboratoire

4-bromo-N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide 41-2272 has several advantages as a tool for scientific research. It is a potent and selective activator of sGC, making it a valuable tool for investigating the role of sGC in various physiological processes. 4-bromo-N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide 41-2272 is also relatively stable and can be stored for long periods without significant degradation. However, there are also some limitations to the use of 4-bromo-N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide 41-2272 in scientific research. It is a relatively expensive compound, which may limit its use in some laboratories. In addition, 4-bromo-N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide 41-2272 has a relatively short half-life in vivo, which may limit its use in some animal models.

Orientations Futures

There are several future directions for the use of 4-bromo-N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide 41-2272 in scientific research. One potential direction is the use of 4-bromo-N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide 41-2272 as a therapeutic agent for the treatment of cardiovascular diseases such as hypertension and pulmonary hypertension. Another potential direction is the use of 4-bromo-N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide 41-2272 as a therapeutic agent for the treatment of inflammatory and fibrotic diseases. In addition, further research is needed to investigate the role of sGC in the regulation of insulin secretion and glucose homeostasis, and the potential use of 4-bromo-N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide 41-2272 as a therapeutic agent for the treatment of diabetes.

Méthodes De Synthèse

The synthesis of 4-bromo-N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide 41-2272 involves the reaction of 4-bromo-N-(2-hydroxyethyl)benzenesulfonamide with 6-(4-ethoxyphenyl)pyridazin-3-ol in the presence of a base, followed by the protection of the hydroxyl group with a tert-butyldimethylsilyl (TBDMS) group. The resulting intermediate is then reacted with 2-(chloromethyl)oxirane in the presence of a base to yield the final product, 4-bromo-N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide 41-2272.

Applications De Recherche Scientifique

Propriétés antimicrobiennes

Les dérivés de la pyridazine et de la pyridazinone ont montré une activité antimicrobienne. Des chercheurs ont identifié divers dérivés contenant différentes parties ou substituants qui présentent des effets antibactériens et antifongiques . Des études supplémentaires pourraient explorer son potentiel en tant qu'agent antimicrobien nouveau.

Propriétés

IUPAC Name

4-bromo-N-[2-[6-(4-ethoxyphenyl)pyridazin-3-yl]oxyethyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20BrN3O4S/c1-2-27-17-7-3-15(4-8-17)19-11-12-20(24-23-19)28-14-13-22-29(25,26)18-9-5-16(21)6-10-18/h3-12,22H,2,13-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODWBCKZEHIVIPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN=C(C=C2)OCCNS(=O)(=O)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20BrN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.